2-(Chloromethyl)-4-(difluoromethyl)pyridine
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Overview
Description
2-(Chloromethyl)-4-(difluoromethyl)pyridine is a heterocyclic organic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(difluoromethyl)pyridine typically involves the introduction of the chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Catalysts such as palladium or nickel are often used in cross-coupling reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
2-(Chloromethyl)-4-(difluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: This compound is similar in structure but lacks the chloromethyl group.
4-Difluoromethylpyridine: Another similar compound that differs in the position of the difluoromethyl group on the pyridine ring.
Uniqueness
2-(Chloromethyl)-4-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6ClF2N |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-4-6-3-5(7(9)10)1-2-11-6/h1-3,7H,4H2 |
InChI Key |
PQCLXGRAWBIZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CCl |
Origin of Product |
United States |
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